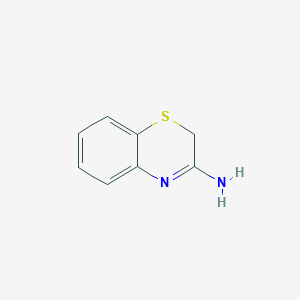
2H-1,4-benzothiazin-3-amine
Cat. No. B184900
M. Wt: 164.23 g/mol
InChI Key: SBZQHWWTOVFQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08420634B2
Procedure details


A mixture of 2-aminothiophenol (1.6 ml, 15 mmol) in 25% NaOH (10 ml) and chloroacetonitrile (0.95 ml, 15 mmol) in CH2Cl2 (20 ml) is stirred at room temperature for 20 hours, in the presence of tetrabutylammonium hydrogensulphate (0.51 g, 1.5 mmol). The organic phase is then separated, washed with H2O, dried over Na2SO4 and concentrated. The residue is taken up with 5% HCl/EtOH (20 ml) and the resulting solution refluxed for 2 hours. The solvent is evaporated under vacuum and the resulting solid taken up in H2O then washed with CHCl3, basified with NH4OH and the precipitate obtained extracted with CHCl3. The organic phase is dried over Na2SO4 and concentrated. The residue is purified by chromatography through silica, eluting with AcOEt/Triethylamine (8:2). The product is obtained as a yellowish solid, with a yield of 32%. Recrystallisation from ethyl acetate gives the product with an m.p. of 168-172° C., 1H-NMR (CDCl3): 3.18 (s, 2H), 4.38 (br s, 2H), 6.89-7.25 (m, 4H). MS (ESI): m/z 165 (M+H+). MS (ESI): m/z 165 (M+H+). The product is more stable as the oxalate salt, white solid m.p. 182-184° C.




[Compound]
Name
oxalate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Yield
32%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].Cl[CH2:10][C:11]#[N:12]>[OH-].[Na+].C(Cl)Cl.S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC>[NH2:12][C:11]1[CH2:10][S:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:1]=1 |f:2.3,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=CC=C1)S
|
|
Name
|
|
|
Quantity
|
0.95 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCC#N
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
[Compound]
|
Name
|
oxalate salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
solid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0.51 g
|
|
Type
|
catalyst
|
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is then separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with H2O
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting solution refluxed for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is evaporated under vacuum
|
WASH
|
Type
|
WASH
|
|
Details
|
then washed with CHCl3
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitate obtained
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CHCl3
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase is dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by chromatography through silica
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with AcOEt/Triethylamine (8:2)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product is obtained as a yellowish solid, with a yield of 32%
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallisation from ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gives the product with an m.p. of 168-172° C., 1H-NMR (CDCl3): 3.18 (s, 2H), 4.38 (br s, 2H), 6.89-7.25 (m, 4H)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC=1CSC2=C(N1)C=CC=C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 32% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
